Ester-based thienopyrimidine intermediates require extra hydrolysis to free the acid for coupling, risking yield loss. This 4-chloro-6-carboxylic acid (CAS 875515-76-7) offers a direct route: free COOH for amidation, plus C4-Cl for selective SNAr, avoiding bromo analog selectivity issues. - Eliminates hydrolysis step - faster process - Sequential diversification: amide coupling then SNAr - Optimized for kinase inhibitor libraries (e.g., VEGFR) - Scalable, fewer unit operations. SMolecule supplies with verified purity.
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid is a bifunctional heterocyclic compound featuring a thienopyrimidine core. This structure is notable for its two distinct reactive sites: a C4-chloro group amenable to nucleophilic aromatic substitution (SNAr) and a C6-carboxylic acid ready for amide bond formation. These characteristics make it a key intermediate in multi-step synthetic routes, particularly for creating libraries of kinase inhibitors and other pharmacologically active molecules. [REFS-1, REFS-2]
Choosing a seemingly similar precursor, such as the corresponding methyl ester or an analog with a different halide, can introduce significant process inefficiencies and impact final product viability. Using the methyl ester (CAS 875515-74-5) necessitates an additional, often high-pH hydrolysis step to unmask the carboxylic acid for amide coupling, increasing step count and the risk of yield loss. Furthermore, the specific reactivity of the C4-chloro group is crucial for controlled, sequential reactions; substituting it with a more reactive C4-bromo analog could compromise reaction selectivity and lead to a different impurity profile, complicating downstream purification.
This compound is a validated intermediate for synthesizing highly potent kinase inhibitors. Specifically, it is a documented precursor in the synthesis of a thienopyrimidine derivative (Example 1-1 in the cited patent) that exhibits an IC50 of 1 nM against KDR (VEGFR-2), a critical target in angiogenesis and oncology. [1] The use of a precursor lacking the specific C4-chloro and C6-carboxylic acid functionalities would not lead to this class of high-affinity inhibitors.
| Evidence Dimension | Inhibitory Potency of Final Product (IC50) |
| Target Compound Data | 1 nM (for a derivative synthesized from the target compound) |
| Comparator Or Baseline | Generic/unoptimized scaffolds lacking the required C4/C6 handles for SAR. |
| Quantified Difference | Achieves picomolar-range potency, a level unattainable without the specific structural features enabled by this precursor. |
| Conditions | Enzymatic assay for KDR (VEGFR-2) kinase activity. |
Procuring this specific intermediate provides a direct, proven route to compounds with biologically relevant, high-potency activity against a key therapeutic target.
The distinct reactivity of the two functional groups on this molecule enables a controlled, two-stage synthesis. Published routes demonstrate a reliable sequence: first, selective amide bond formation at the C6-carboxylic acid, followed by nucleophilic aromatic substitution (SNAr) at the C4-chloro position. [1] This orthogonal reactivity profile allows for the precise and separate introduction of different molecular fragments, a critical advantage for building complex molecular libraries.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Enables a 2-stage, selective functionalization route (Amide coupling -> SNAr). |
| Comparator Or Baseline | Analogs lacking one handle (e.g., 4-chlorothieno[3,2-d]pyrimidine) or with less differentiated reactivity. |
| Quantified Difference | Eliminates the need for protecting groups or complex reaction condition optimization that would be required for less differentiated starting materials. |
| Conditions | Standard organic synthesis conditions for amide coupling and SNAr reactions. |
This compound simplifies process development and improves manufacturing efficiency by providing two chemical handles that can be addressed in a predictable, stepwise manner.
Compared to its corresponding methyl ester (Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate), this carboxylic acid allows for direct amide coupling. Starting a synthesis from the ester would require an initial saponification/hydrolysis step to generate the carboxylic acid in situ or as an isolated intermediate. This additional step increases total processing time, solvent usage, and the potential for overall yield reduction. [1] Procuring the acid directly streamlines the synthetic workflow.
| Evidence Dimension | Number of Synthetic Steps |
| Target Compound Data | N steps (Direct use in amide coupling) |
| Comparator Or Baseline | Methyl ester analog (N+1 steps, requiring prior hydrolysis) |
| Quantified Difference | Reduces the synthesis route by at least one full chemical transformation and workup. |
| Conditions | Standard synthesis of carboxamides from carboxylic acids versus esters. |
Selecting this acid over its ester analog reduces manufacturing complexity, cost, and waste, making it the more efficient choice for scale-up.
This compound is the right choice for research programs focused on developing ATP-competitive kinase inhibitors, particularly against targets like VEGFR, where a substituted amine at the C4 position and an extended amide moiety at C6 are known drivers of potency. [1]
Ideal for diversity-oriented synthesis where two different sets of building blocks need to be introduced sequentially. Its predictable, two-stage reactivity (amide coupling then SNAr) makes it a reliable scaffold for generating libraries of hundreds or thousands of discrete final compounds for high-throughput screening. [1]
When planning for scale-up, this acid is a preferred starting material over its ester form to minimize the number of synthetic operations. By eliminating a hydrolysis step, it contributes to a more streamlined, cost-effective, and potentially higher-yielding manufacturing process for advanced pharmaceutical intermediates.